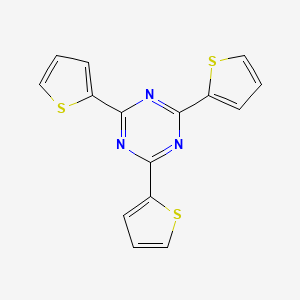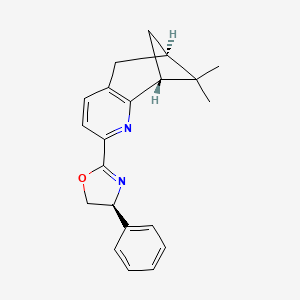
2,6-Di(pyridin-4-yl)naphthalene
概要
説明
2,6-Di(pyridin-4-yl)naphthalene is an organic compound with the chemical formula C20H14N2. It consists of a naphthalene core substituted with two pyridin-4-yl groups at the 2 and 6 positions. This compound is known for its rigid linear structure, making it a valuable ligand in the formation of metal-organic frameworks (MOFs) and other coordination complexes .
準備方法
Synthetic Routes and Reaction Conditions
2,6-Di(pyridin-4-yl)naphthalene is typically synthesized through a Suzuki coupling reaction. The process involves the reaction of 2,6-dibromonaphthalene with 4-pyridylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains the cornerstone for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
2,6-Di(pyridin-4-yl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Coordination Reactions: The nitrogen atoms in the pyridine rings can coordinate with metal ions to form complexes.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common compared to its coordination chemistry.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions.
Coordination Reactions: Metal salts like zinc chloride or copper sulfate in solvents like methanol or acetonitrile are common.
Oxidation and Reduction: Strong oxidizing or reducing agents, such as potassium permanganate or sodium borohydride, can be used.
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Coordination Reactions: Metal-organic frameworks and coordination complexes.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.
科学的研究の応用
作用機序
The mechanism of action of 2,6-Di(pyridin-4-yl)naphthalene primarily involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific interactions with biological targets. The molecular targets and pathways involved depend on the specific metal ion and the structure of the resulting complex .
類似化合物との比較
Similar Compounds
2,6-Di(pyridin-3-yl)naphthalene: Similar structure but with pyridine rings at the 3 positions.
2,6-Di(pyridin-2-yl)naphthalene: Pyridine rings at the 2 positions.
2,6-Di(pyridin-4-yl)benzene: Benzene core instead of naphthalene.
Uniqueness
2,6-Di(pyridin-4-yl)naphthalene is unique due to its rigid linear structure, which makes it an excellent ligand for forming stable and well-defined metal-organic frameworks. Its ability to enhance interchromophoric interactions and facilitate efficient energy transfer is also noteworthy .
特性
IUPAC Name |
4-(6-pyridin-4-ylnaphthalen-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2/c1-3-19-14-18(16-7-11-22-12-8-16)2-4-20(19)13-17(1)15-5-9-21-10-6-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFCQYVWDOGEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C3=CC=NC=C3)C=C1C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,4',4'',4'''-([9,9'-Bicarbazole]-3,3',6,6'-tetrayl)tetraaniline](/img/structure/B8198689.png)

![5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198717.png)
![1-Phenyl-2-(4-(1,2,2-triphenylvinyl)phenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B8198724.png)

![(3aR,8aS)-2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198739.png)

![(4'-(Benzyloxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198750.png)
![(2'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198752.png)
![(2',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198757.png)
![(2'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8198761.png)
